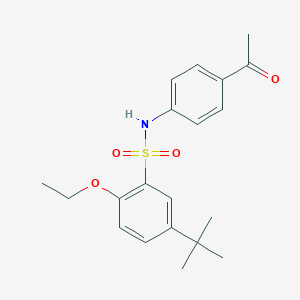

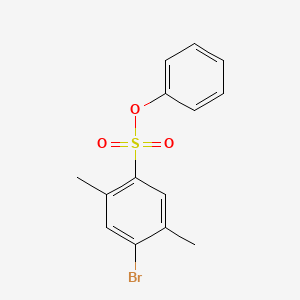

phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl 4-bromobenzenesulfonate, also known as phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate, is a chemical compound with the molecular formula C12H9BrO3S . It has an average mass of 313.167 Da and a monoisotopic mass of 311.945557 Da .

Molecular Structure Analysis

The molecular structure of phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate involves a benzene ring, which contains six pi electrons. These electrons are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable, and it tends to be retained during reactions .Aplicaciones Científicas De Investigación

Electrophilic Aromatic Substitution

Phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate can undergo electrophilic aromatic substitution . This process involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Synthesis of Tetrakis Methylbiphenyl

This compound can be used in the synthesis of 2,5,2′,5′- tetrakis methylbiphenyl via Yamamoto coupling reaction .

Synthesis of Diphenyl-Dimethylisocoumarins

Phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate can also be used in the synthesis of cis -3,4-diphenyl-5,8-dimethylisocoumarins .

Molecularly Imprinted Polymers (MIPs)

This compound can be used in the synthesis of molecularly imprinted polymers (MIPs) for selective recognition of certain substances .

Reactions at the Benzylic Position

Phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate can undergo reactions at the benzylic position . These reactions include free radical bromination and nucleophilic substitution .

Toxicological Studies

This compound can be used in toxicological studies to assess the general toxicological effects and morphofunctional reactions of tissue basophils .

Mecanismo De Acción

Target of Action

The primary target of phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .

Mode of Action

Phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate interacts with its targets through a free radical reaction . The reaction involves the loss of a hydrogen atom from the benzylic position, forming a benzylic radical . This radical can then undergo further reactions, such as substitution or addition .

Biochemical Pathways

The compound affects the free radical bromination and nucleophilic substitution pathways . In the free radical bromination pathway, a bromine atom is added to the benzylic position . In the nucleophilic substitution pathway, a nucleophile replaces a leaving group at the benzylic position .

Result of Action

The result of the compound’s action is the formation of a new compound with a bromine atom or a nucleophile at the benzylic position . This can significantly alter the chemical properties of the original compound, potentially leading to different biological activities.

Action Environment

The action of phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate can be influenced by various environmental factors. For instance, the rate of the free radical bromination reaction can be affected by the presence of light or heat, which can provide the energy needed to initiate the reaction . Additionally, the choice of solvent can influence the rate and outcome of the reaction .

Propiedades

IUPAC Name |

phenyl 4-bromo-2,5-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO3S/c1-10-9-14(11(2)8-13(10)15)19(16,17)18-12-6-4-3-5-7-12/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLZCUUJGVUMTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6434344.png)

![tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B6434352.png)

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6434361.png)

![8H-acenaphthyleno[1,2-c]pyrazole](/img/structure/B6434366.png)

![N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B6434393.png)

![2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434404.png)

![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)

![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6434420.png)